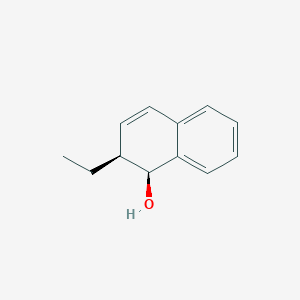
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- is a chiral organic compound belonging to the class of naphthalenols. This compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
The synthesis of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- can be achieved through various synthetic routes. One common method involves the reduction of 2-ethyl-1-naphthaldehyde using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium on carbon. Another approach involves the asymmetric hydrogenation of 2-ethyl-1-naphthoic acid using a chiral ligand to achieve the (1S,2S) configuration .
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction parameters are optimized for yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 2-ethyl-1-naphthaldehyde, while reduction with lithium aluminum hydride would produce 2-ethyl-1,2-dihydronaphthalene.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in the study of chiral recognition and binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a candidate for drug design.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its chiral properties are exploited in the production of enantioselective products.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group and the naphthalene ring contribute to hydrophobic interactions, enhancing the binding affinity to target molecules. The stereochemistry of the compound plays a crucial role in determining its binding specificity and efficacy.
Comparación Con Compuestos Similares
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- can be compared with other similar compounds such as:
1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1R,2R)-: This is the enantiomer of the (1S,2S) compound and has different stereochemical properties.
2-Naphthalenol, 1,2-dihydro-, 2-acetate: This compound has a similar naphthalene structure but differs in the functional groups attached.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound has additional hydrogen atoms, making it more saturated compared to 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-.
The uniqueness of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- lies in its specific stereochemistry and the presence of both the hydroxyl and ethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
669078-42-6 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(1S,2S)-2-ethyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-9,12-13H,2H2,1H3/t9-,12-/m0/s1 |
Clave InChI |
SFQYQPZTIRBWIC-CABZTGNLSA-N |
SMILES isomérico |
CC[C@H]1C=CC2=CC=CC=C2[C@H]1O |
SMILES canónico |
CCC1C=CC2=CC=CC=C2C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


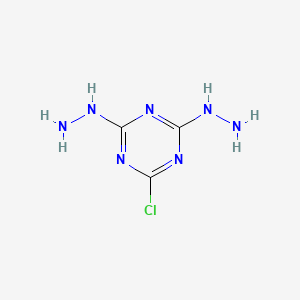
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
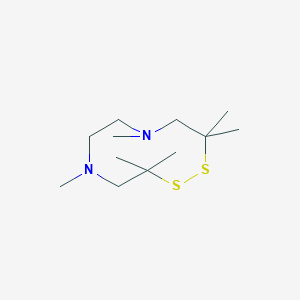
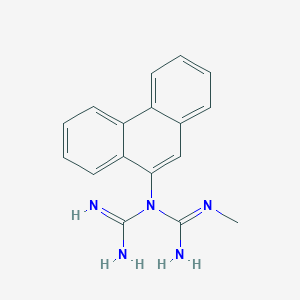
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
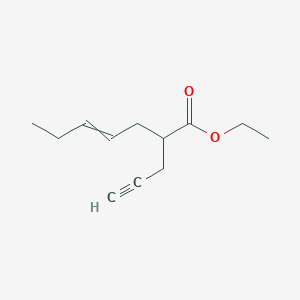
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

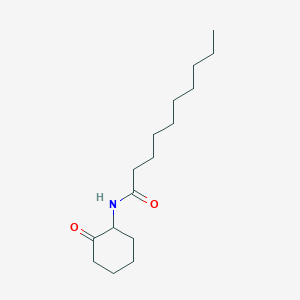
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)
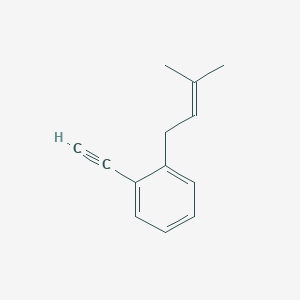
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)
